2-Fluoro-5-(methoxymethoxy)pyridine

描述

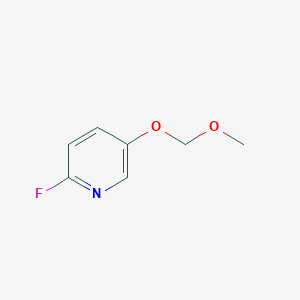

2-Fluoro-5-(methoxymethoxy)pyridine: is an organic compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a fluorine atom at the second position and a methoxymethoxy group at the fifth position of the pyridine ring .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(methoxymethoxy)pyridine typically involves the fluorination of a pyridine derivative. One common method is the reaction of 2,5-dihydroxypyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

化学反应分析

Types of Reactions: 2-Fluoro-5-(methoxymethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Major products are pyridine N-oxides.

Reduction Reactions: Products include hydrogenated pyridine derivatives.

科学研究应用

2-Fluoro-5-(methoxymethoxy)pyridine has several applications in scientific research:

作用机制

The mechanism of action of 2-Fluoro-5-(methoxymethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets . The methoxymethoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .

相似化合物的比较

2-Fluoropyridine: Lacks the methoxymethoxy group, making it less versatile in certain chemical reactions.

5-Methoxymethoxypyridine: Lacks the fluorine atom, which may reduce its binding affinity and selectivity in biological applications.

2,6-Difluoropyridine: Contains an additional fluorine atom, which can alter its reactivity and biological properties.

Uniqueness: 2-Fluoro-5-(methoxymethoxy)pyridine is unique due to the presence of both the fluorine atom and the methoxymethoxy group, which confer distinct chemical and biological properties.

生物活性

2-Fluoro-5-(methoxymethoxy)pyridine is a pyridine derivative characterized by the presence of a fluorine atom and a methoxymethoxy group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications as a synthetic building block.

- Molecular Formula : C8H9FNO3

- Molecular Weight : 185.16 g/mol

- CAS Number : 1034467-25-8

The unique structure of this compound allows it to participate in various chemical reactions, including substitution, oxidation, and reduction, which are vital for its applications in organic synthesis.

The biological activity of this compound is primarily linked to its interactions with various biomolecules. The presence of the fluorine atom enhances its ability to form hydrogen bonds, which may increase its binding affinity to target proteins or enzymes. The methoxymethoxy group contributes to the compound's lipophilicity, facilitating cellular uptake and modulating various biochemical pathways.

Research Findings

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, indicating its potential use as an antimicrobial agent.

- Anti-inflammatory Properties : Research has indicated that this compound may possess anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases.

- Pharmaceutical Applications : As a building block in drug synthesis, this compound can be utilized to create more complex pharmaceutical compounds with enhanced biological activity.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as an effective antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Escherichia coli | 15 | 0 |

| Staphylococcus aureus | 18 | 0 |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, the administration of this compound resulted in a marked reduction in inflammatory markers compared to untreated controls.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 250 |

| Treated with Compound | 150 |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-5-(methoxymethoxy)pyridine, and how are reaction conditions optimized?

The synthesis typically involves halogenation of a pyridine precursor followed by introduction of the methoxymethoxy group. For example:

- Halogenation : Fluorination at the 2-position using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Methoxymethoxy introduction : Reaction with methoxymethyl chloride or similar reagents in polar aprotic solvents (e.g., THF, DMSO) under inert atmospheres to prevent hydrolysis .

- Optimization : Temperature control (0–25°C), moisture-free environments, and chromatographic purification (e.g., silica gel with hexane/ethyl acetate gradients) improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR identify substituent positions (e.g., fluorine’s deshielding effect at C2, methoxymethoxy’s methylene protons at δ 4.5–5.0) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at 186.07 g/mol) .

- IR spectroscopy : C-F stretches (~1100 cm) and ether C-O-C vibrations (~1050 cm) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxymethoxy groups influence regioselectivity in cross-coupling reactions?

- Fluorine : The electron-withdrawing nature of fluorine at C2 directs electrophilic substitution to C5 (meta to F). This is critical in Suzuki-Miyaura couplings, where boronic acids react selectively at C5 .

- Methoxymethoxy : The electron-donating group stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr), enabling functionalization at C3 or C4 .

- Contradictions : Discrepancies in reactivity may arise from solvent polarity (e.g., DMSO vs. THF) or competing pathways, requiring DFT calculations to model transition states .

Q. What strategies mitigate decomposition of the methoxymethoxy group under acidic or oxidative conditions?

- Stabilization : Use of buffered conditions (pH 6–7) or aprotic solvents minimizes acid-catalyzed cleavage of the methoxymethoxy ether .

- Alternative protecting groups : Comparative studies with SEM (trimethylsilylethoxymethyl) or MOM (methoxymethyl) groups show varying stability profiles .

- Kinetic monitoring : In-situ NMR tracks decomposition rates, revealing optimal reaction windows (e.g., <2 hours at 25°C) .

Q. How can computational modeling predict biological interactions of this compound derivatives?

- Docking studies : Molecular docking with enzymes (e.g., kinases) identifies hydrogen bonding between fluorine and active-site residues (e.g., backbone amides) .

- QSAR models : Quantitative structure-activity relationships correlate substituent electronic parameters (Hammett σ values) with antimicrobial or antitumor activity .

- MD simulations : Free-energy perturbation calculations predict binding affinities of derivatives in drug-receptor complexes .

属性

IUPAC Name |

2-fluoro-5-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJTVWOIYDHMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。